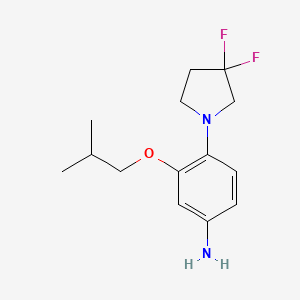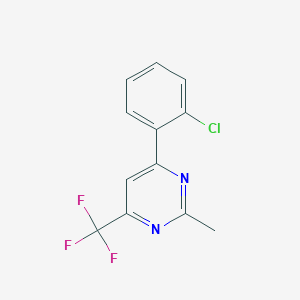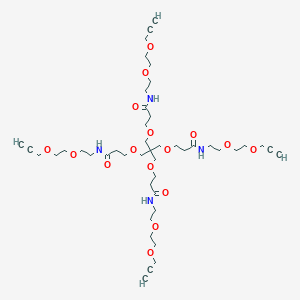![molecular formula C13H16N2O2S2 B13723188 [3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)
[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of [3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate involves several steps. The synthetic route typically starts with the reaction of 2-methoxyphenol with an appropriate alkylating agent to form the 2-methoxyphenoxy derivative. This intermediate is then reacted with a propylating agent to introduce the propyl group.
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely follows similar steps as the laboratory preparation, with optimization for large-scale production.
Análisis De Reacciones Químicas
[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanocarbonimidodithioate moiety, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-sulfur bonds.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of [3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The cyanocarbonimidodithioate moiety is particularly reactive towards thiol groups, making it effective in targeting cysteine residues in proteins .
Comparación Con Compuestos Similares
[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate can be compared with other similar compounds, such as:
[3-(2-Methoxyphenoxy)propyl]methyl-thiocyanate: Similar structure but with a thiocyanate group instead of the cyanocarbonimidodithioate moiety.
[3-(2-Methoxyphenoxy)propyl]methyl-isothiocyanate: Contains an isothiocyanate group, which has different reactivity and applications.
[3-(2-Methoxyphenoxy)propyl]methyl-sulfide: Lacks the cyanocarbonimidodithioate group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and applications in proteomics research, making it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C13H16N2O2S2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
[3-(2-methoxyphenoxy)propylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C13H16N2O2S2/c1-16-11-6-3-4-7-12(11)17-8-5-9-19-13(18-2)15-10-14/h3-4,6-7H,5,8-9H2,1-2H3 |
Clave InChI |
UMDCVYNJGBINJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCCCSC(=NC#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)
![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)


![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)
![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)

![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)
